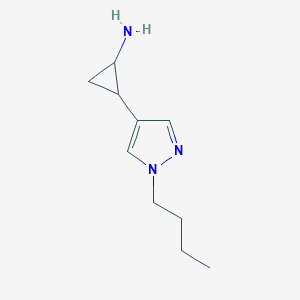
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is a fluorinated pyridine derivative. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities and unique chemical properties. The presence of multiple fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine typically involves multi-step organic reactions. A common approach might include:
Starting Material: A suitable pyridine derivative.
Fluorination: Introduction of fluorine atoms using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Trifluoromethylation: Use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyltrimethylsilane (TMSCF3) under catalytic conditions.
Amination: Introduction of the amine group using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and cost-effective reagents.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions could lead to the removal of fluorine atoms or reduction of the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at positions activated by the electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups into the pyridine ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology
Drug Development: Investigated for potential pharmaceutical applications, including as enzyme inhibitors or receptor modulators.
Biological Probes: Used in the development of probes for studying biological systems.
Medicine
Therapeutic Agents: Potential use as a therapeutic agent for various diseases, pending further research and clinical trials.
Industry
Material Science: Application in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
作用機序
The mechanism of action for 5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The multiple fluorine atoms can enhance binding affinity and selectivity for certain biological targets.
類似化合物との比較
Similar Compounds
4-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine: Lacks the amine group but shares other structural features.
5-Fluoro-2-aminopyridine: Similar fluorinated pyridine with an amine group but without the trifluoromethoxy and trifluoromethyl groups.
Uniqueness
5-Fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine is unique due to the combination of fluorine atoms and functional groups, which can significantly influence its chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C7H3F7N2O |
|---|---|
分子量 |
264.10 g/mol |
IUPAC名 |
5-fluoro-4-(trifluoromethoxy)-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H3F7N2O/c8-2-1-16-5(15)3(6(9,10)11)4(2)17-7(12,13)14/h1H,(H2,15,16) |
InChIキー |
OMZMWHZONPPOJD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=N1)N)C(F)(F)F)OC(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(5-Bromopyridin-3-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B11782324.png)

![2-(Hydroxymethyl)benzo[d]oxazole-4-sulfonyl chloride](/img/structure/B11782331.png)





![1-(Pyrazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11782383.png)
